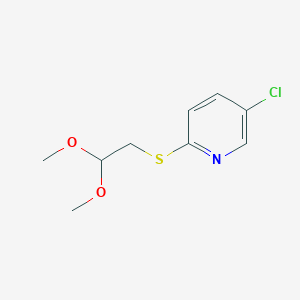![molecular formula C10H14BrN3O B7579361 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol, also known as BPC, is a chemical compound that has been widely used in scientific research due to its unique properties. BPC is a cyclohexanol derivative that contains a pyrimidine ring, making it a valuable tool in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol is through the inhibition of specific enzymes such as dihydroorotate dehydrogenase (DHODH) and pyrimidine biosynthesis. These enzymes play a crucial role in the proliferation of cancer cells, and the inhibition of these enzymes by 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol leads to a decrease in cell growth and ultimately cell death.
Biochemical and Physiological Effects
2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol in lab experiments is its specificity towards certain enzymes, making it a valuable tool in the study of specific biological processes. However, one limitation of using 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol in scientific research. One potential area of research is in the development of 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol and its potential use in other areas of medicinal chemistry.
In conclusion, 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol is a valuable tool in scientific research due to its unique properties and specificity towards certain enzymes. Its use in the study of cancer and inflammatory diseases has shown promising results, and further research is needed to fully understand its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol involves the reaction of 5-bromopyrimidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling reagent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide). The resulting product is then purified through a series of chromatography techniques to obtain pure 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol has been widely used in scientific research as a tool to study various biological processes. One of the main areas of research where 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol has been used is in the field of cancer research. 2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation.
Propiedades
IUPAC Name |
2-[(5-bromopyrimidin-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-7-5-12-6-13-10(7)14-8-3-1-2-4-9(8)15/h5-6,8-9,15H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFLWYXZCERBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC=NC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)

![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)
![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![3-Methyl-4-[(2-methylpyrimidin-4-yl)amino]oxolane-3-carboxylic acid](/img/structure/B7579376.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![1-[[(5-Bromopyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7579392.png)